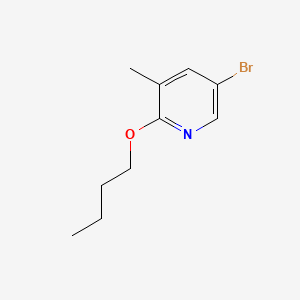

5-Bromo-2-butoxy-3-methylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-butoxy-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO/c1-3-4-5-13-10-8(2)6-9(11)7-12-10/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEXJJRNSIABFEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=NC=C(C=C1C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60682467 | |

| Record name | 5-Bromo-2-butoxy-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261895-63-9 | |

| Record name | 5-Bromo-2-butoxy-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-butoxy-3-methylpyridine (CAS No. 1261895-63-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-2-butoxy-3-methylpyridine, a substituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis. While specific details on this particular compound are emerging, this guide synthesizes available information and provides expert insights based on the well-established chemistry of related brominated and alkoxy-substituted pyridines. We will delve into its chemical identity, physicochemical properties, a plausible synthetic pathway, and its potential applications in drug discovery, with a focus on its role as a versatile building block for novel therapeutics. This document is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of new chemical entities.

Introduction: The Significance of Substituted Pyridines in Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its prevalence stems from its ability to engage in various biological interactions, including hydrogen bonding and π-stacking, and its metabolic stability.[3] The introduction of substituents onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.[3]

This compound (CAS No. 1261895-63-9) is a trifunctionalized pyridine derivative that offers multiple avenues for chemical modification. The bromine atom at the 5-position serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments.[4] The 2-butoxy group can influence the compound's lipophilicity and may participate in key binding interactions with biological targets. The 3-methyl group provides steric bulk and can modulate the electronic properties of the pyridine ring. The strategic placement of these three substituents makes this compound a valuable intermediate for the synthesis of complex molecules with potential therapeutic applications.[5][6]

Chemical and Physical Properties

A comprehensive, experimentally verified dataset for this compound is not extensively available in the public domain. However, based on its structure and data from similar compounds, the following properties can be predicted.

| Property | Value | Source |

| CAS Number | 1261895-63-9 | [7] |

| Molecular Formula | C₁₀H₁₄BrNO | Calculated |

| Molecular Weight | 244.13 g/mol | Calculated |

| Appearance | Likely a liquid or low-melting solid | Inferred |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Density | Not available | - |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | Inferred |

Synthesis of this compound: A Plausible Synthetic Route

The proposed synthesis would likely start from the commercially available 5-bromo-2-chloro-3-methylpyridine. The chloro substituent at the 2-position of the pyridine ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen.

Proposed Synthetic Workflow:

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical):

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-chloro-3-methylpyridine (1.0 eq).

-

Solvent and Reagent Addition: Add anhydrous butan-1-ol as the solvent. Then, carefully add sodium butoxide (1.1 - 1.5 eq) to the reaction mixture. The use of a pre-formed alkoxide is generally preferred over generating it in situ with sodium hydride to avoid potential side reactions.

-

Reaction Conditions: Heat the reaction mixture to reflux (the boiling point of butan-1-ol is approximately 117 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash with water and then with brine to remove any remaining butan-1-ol and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Causality Behind Experimental Choices:

-

Choice of Base: Sodium butoxide serves as the nucleophile and is a strong enough base to facilitate the displacement of the chloride.

-

Solvent: Butan-1-ol acts as both the solvent and the source of the butoxy group when using sodium metal for in situ alkoxide generation, though using a pre-formed alkoxide in a polar aprotic solvent like DMF could also be a viable alternative.

-

Temperature: Heating is necessary to overcome the activation energy of the nucleophilic aromatic substitution reaction.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its potential as a versatile building block for the synthesis of more complex molecules with potential therapeutic activities. The bromine atom is the key to its utility, allowing for a wide range of palladium-catalyzed cross-coupling reactions.

Logical Relationship of Functional Groups in Drug Design:

Caption: Potential synthetic pathways and therapeutic applications.

Suzuki-Miyaura Coupling: A Gateway to Biaryl Scaffolds

The Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds. In the context of this compound, this reaction would enable the introduction of a wide variety of aryl and heteroaryl groups at the 5-position. Such biaryl structures are common motifs in kinase inhibitors and other targeted therapies.[8]

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for similar bromopyridine derivatives.[8]

-

Reaction Setup: In a microwave vial or Schlenk tube, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).

-

Catalyst Addition: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and an aqueous solution of the base.

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to 80-100 °C, or utilize microwave irradiation for accelerated reaction times. Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography.

Buchwald-Hartwig Amination for the Synthesis of Novel Aminopyridines

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. Applying this reaction to this compound would yield 5-amino-substituted pyridines, which are valuable intermediates for a wide range of pharmaceuticals, including those targeting the central nervous system (CNS).

Sonogashira Coupling for the Introduction of Alkynyl Moieties

The Sonogashira coupling enables the introduction of alkyne functionalities. Alkynes are versatile functional groups that can be further elaborated or may themselves be important for biological activity, for instance, in some classes of antimicrobial agents.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, based on the known hazards of similar brominated and alkoxy-substituted pyridines, the following precautions should be taken:

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Move the person to fresh air and keep comfortable for breathing.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a promising and versatile building block for organic synthesis and medicinal chemistry. Its trifunctionalized nature provides a rich platform for the generation of diverse molecular architectures. The bromine atom, in particular, serves as a key handle for a variety of powerful cross-coupling reactions, enabling the synthesis of novel compounds with the potential for a wide range of therapeutic applications. While further experimental data on this specific compound is needed, the well-established chemistry of related pyridine derivatives provides a strong foundation for its utilization in drug discovery and development programs.

References

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). Molecules, 22(2), 209. [Link]

-

The Role of 5-Amino-3-bromo-2-methylpyridine in Advanced Organic Synthesis. (Date not available). [Link]

- Method for preparing 5-bromo-2-methylpyridine. (2011).

-

5-Bromo-2-methoxy-3-methylpyridine. PubChem. [Link]

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). Molecules, 28(10), 4183. [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). Expert Opinion on Drug Discovery, 16(11), 1263-1289. [Link]

-

The Role of 5-Bromo-2-chloro-3-methylpyridine in Research and Development. (Date not available). [Link]

- Preparation method of 5-bromo-2-substituted pyrimidine compounds. (2020).

-

2-Bromo-5-methylpyridine. (2016). IUCrData, 1(2), x160090. [Link]

Sources

- 1. 5-Bromo-2-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 2. commonorganicchemistry.com [commonorganicchemistry.com]

- 3. patents.justia.com [patents.justia.com]

- 4. nbinno.com [nbinno.com]

- 5. chemimpex.com [chemimpex.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound | 1261895-63-9 [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 5-Bromo-2-butoxy-3-methylpyridine: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-2-butoxy-3-methylpyridine, a substituted pyridine derivative of significant interest to researchers and professionals in drug development and medicinal chemistry. Halogenated pyridines are crucial building blocks in modern organic synthesis, offering a versatile scaffold for creating complex molecules with tailored biological activities.[1][2][3] This document details the physicochemical properties of this compound, outlines a representative synthetic protocol, describes key analytical techniques for its characterization, and discusses its potential applications in the pharmaceutical industry. The content herein is curated to provide both foundational knowledge and practical insights for scientists working with this class of compounds.

Physicochemical Properties and Molecular Structure

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. This compound is a distinct molecule within the halogenated pyridine family, characterized by a pyridine ring substituted with bromine, butoxy, and methyl groups. These substitutions significantly influence the molecule's electronic distribution, reactivity, and ultimately, its utility in synthetic chemistry.[1][3]

The core quantitative data for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 244.13 g/mol | [4] |

| Molecular Formula | C10H14BrNO | [4] |

| CAS Number | 1261895-63-9 | [4] |

The presence of the bromine atom at the 5-position and the butoxy group at the 2-position makes this compound a valuable intermediate. The bromine atom can act as a leaving group or a site for metal-catalyzed cross-coupling reactions, while the butoxy group modulates the compound's lipophilicity and electronic properties.[2][6]

Synthesis of this compound: A Representative Protocol

While a specific literature-documented synthesis for this compound is not prevalent, a robust synthetic route can be devised based on established methodologies for preparing substituted 2-alkoxypyridines. A common and effective strategy involves the nucleophilic substitution of a suitable precursor, such as 5-bromo-2-chloro-3-methylpyridine, with sodium butoxide.

The causality behind this experimental choice lies in the high reactivity of the 2-position in the pyridine ring towards nucleophilic attack, especially when a good leaving group like chlorine is present. The butoxide ion, a strong nucleophile, readily displaces the chloride to form the desired ether linkage.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

Materials:

-

5-Bromo-2-chloro-3-methylpyridine

-

Sodium metal

-

Anhydrous n-butanol

-

Anhydrous Toluene

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous magnesium sulfate

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Nitrogen or Argon source for inert atmosphere

Procedure:

-

Preparation of Sodium Butoxide: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous n-butanol. Carefully add small, freshly cut pieces of sodium metal portion-wise to the stirring alcohol at room temperature. The reaction is exothermic and will generate hydrogen gas. Allow the mixture to stir until all the sodium has reacted to form a clear solution of sodium butoxide.

-

Reaction Setup: To the freshly prepared sodium butoxide solution, add anhydrous toluene.

-

Addition of Pyridine Precursor: While stirring, add a solution of 5-Bromo-2-chloro-3-methylpyridine in anhydrous toluene dropwise to the sodium butoxide solution.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Separate the organic layer and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

The structural integrity and purity of synthesized this compound must be confirmed through a combination of analytical techniques. This self-validating system ensures the reliability of the material for subsequent applications.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the butoxy group, and the methyl protons. The chemical shifts and coupling patterns will be characteristic of the substitution pattern. For instance, the protons on the butoxy chain will exhibit specific multiplets corresponding to their positions relative to the oxygen atom.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of all ten carbon atoms in the molecule, with chemical shifts indicative of their electronic environments (aromatic, aliphatic, and attached to heteroatoms).

-

-

Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to 244.13 g/mol . Due to the presence of bromine, a characteristic isotopic pattern (M⁺ and M+2⁺ peaks of nearly equal intensity) will be observed, providing definitive evidence of a single bromine atom in the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule. Key vibrational bands would include C-H stretches for the aromatic and aliphatic portions, C=C and C=N stretches for the pyridine ring, and a strong C-O stretch for the ether linkage of the butoxy group.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for assessing the purity of the final compound. A reverse-phase HPLC method would be developed to separate the product from any unreacted starting materials or byproducts, allowing for accurate quantification of its purity.

Caption: Logical workflow for the analytical characterization of the compound.

Applications in Research and Drug Development

Halogenated pyridines are a cornerstone in medicinal chemistry due to their ability to serve as versatile scaffolds in the synthesis of new therapeutic agents.[1][2][6] this compound is no exception and holds significant potential as a key intermediate in drug discovery.

-

Scaffold for Cross-Coupling Reactions: The bromine atom at the 5-position is a prime handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination.[3] This allows for the facile introduction of a wide variety of aryl, heteroaryl, or alkyl groups, enabling the systematic exploration of the chemical space around the pyridine core to optimize biological activity and pharmacokinetic properties.

-

Modulation of Physicochemical Properties: The butoxy and methyl groups on the pyridine ring influence the compound's lipophilicity, metabolic stability, and steric profile.[1] By incorporating this building block into a larger molecule, medicinal chemists can fine-tune these properties to enhance drug-like characteristics such as oral bioavailability and target engagement.

-

Bioisosteric Replacement: The pyridine ring itself is often used as a bioisostere for a phenyl ring in drug design. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which can lead to improved binding affinity and selectivity for a biological target.[6]

The versatility of this compound makes it a valuable starting material for generating libraries of novel compounds for screening against a wide range of therapeutic targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety precautions can be inferred from related bromo-pyridine derivatives.[7][8]

-

Hazard Statements: Compounds in this class are often associated with the following hazards:

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

-

Precautionary Measures:

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing vapors or dust. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

It is imperative to consult the specific SDS provided by the supplier before handling this compound and to adhere to all institutional safety protocols.

References

-

The Role of Halogenated Pyridines in Modern Drug Discovery. (URL: [Link])

-

Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC. (URL: [Link])

-

Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Chemistry Portal. (URL: [Link])

-

The Strategic Importance of Halogenated Pyridines in Chemical Research. (URL: [Link])

-

5-Bromo-2-methoxy-3-methylpyridine | C7H8BrNO. PubChem. (URL: [Link])

-

Synthesis of 2-substituted pyridines via a regiospecific alkylation, alkynylation, and arylation of pyridine N-oxides. PubMed. (URL: [Link])

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC - PubMed Central. (URL: [Link])

-

5-Bromo-2-methoxy-3-methylpyridine | CAS#:760207-87-2. Chemsrc. (URL: [Link])

-

5-Bromo-2-chloro-3-methylpyridine | C6H5BrClN. PubChem. (URL: [Link])

Sources

- 1. nbinno.com [nbinno.com]

- 2. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 1261895-63-9 [chemicalbook.com]

- 5. 5-Bromo-2-methoxy-3-methylpyridine | CAS#:760207-87-2 | Chemsrc [chemsrc.com]

- 6. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3430-13-5|5-Bromo-2-methylpyridine|BLD Pharm [bldpharm.com]

- 8. 5-Bromo-2-chloro-3-methylpyridine | C6H5BrClN | CID 285434 - PubChem [pubchem.ncbi.nlm.nih.gov]

5-Bromo-2-butoxy-3-methylpyridine chemical properties

An In-Depth Technical Guide to 5-Bromo-2-butoxy-3-methylpyridine: Properties, Synthesis, and Application

Introduction

This compound is a substituted pyridine derivative of significant interest to researchers in medicinal chemistry and organic synthesis. As a functionalized heterocyclic compound, it serves as a versatile building block for the construction of more complex molecular architectures. The strategic placement of the bromo, butoxy, and methyl groups provides multiple avenues for synthetic modification, making it a valuable intermediate in the development of novel pharmaceutical and agrochemical agents.[1]

This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and the expected reactivity of this compound, with a focus on its utility in modern synthetic methodologies. The information is tailored for researchers, scientists, and drug development professionals seeking to leverage this compound in their work.

Core Chemical & Physical Properties

The physicochemical properties of this compound are crucial for its handling, reaction setup, and purification. Below is a summary of its key identifiers and properties.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | |

| CAS Number | 1261895-63-9 | [2] |

| Molecular Formula | C₁₀H₁₄BrNO | [2] |

| Molecular Weight | 244.13 g/mol | [2] |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | |

| Boiling Point | Not experimentally determined; estimated >250 °C at 760 mmHg | |

| SMILES | CCCCOc1nccc(Br)c1C | |

| InChI Key | (Inferred from structure) |

Synthesis Pathway

While a specific, peer-reviewed synthesis for this compound is not widely published, a robust and logical pathway can be designed based on established pyridine chemistry. A highly effective approach involves the bromination of a 2-alkoxypyridine precursor. The following two-step process, starting from commercially available 2-hydroxy-3-methylpyridine, represents a scientifically sound and practical methodology.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 2-Butoxy-3-methylpyridine

-

Rationale: The initial step is a Williamson ether synthesis. The hydroxyl group of 2-hydroxy-3-methylpyridine is deprotonated with a strong base, sodium hydride (NaH), to form a nucleophilic alkoxide. This alkoxide then displaces the bromide from 1-bromobutane in an Sₙ2 reaction to form the desired ether. Tetrahydrofuran (THF) is an excellent solvent for this transformation.

-

Procedure:

-

To an oven-dried, three-neck flask under an inert argon atmosphere, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).

-

Add anhydrous THF and cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 2-hydroxy-3-methylpyridine (1.0 equivalent) in anhydrous THF. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour until hydrogen evolution ceases.

-

Add 1-bromobutane (1.1 equivalents) dropwise.

-

Heat the reaction mixture to reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction to room temperature and cautiously quench by the slow addition of water.

-

Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 2-butoxy-3-methylpyridine.

-

Step 2: Synthesis of this compound

-

Rationale: The 2-butoxy group is an ortho-, para-directing activator for electrophilic aromatic substitution. The C5 position is sterically accessible and electronically enriched, making it the prime target for bromination. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for such activated pyridine rings.[3]

-

Procedure:

-

Dissolve the 2-butoxy-3-methylpyridine (1.0 equivalent) from Step 1 in acetonitrile.

-

Add N-Bromosuccinimide (1.05 equivalents) portion-wise at room temperature.

-

Stir the reaction at room temperature, protecting from light. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude material via silica gel column chromatography to afford the final product, this compound.

-

Spectroscopic Characterization (Predicted)

While experimental spectra are not publicly available, the ¹H and ¹³C NMR chemical shifts can be reliably predicted based on the electronic environment of the nuclei and data from analogous structures.[4][5]

| ¹H NMR (400 MHz, CDCl₃) | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| H-4 | ~7.8 - 8.0 | d | 1H | Pyridine Ring |

| H-6 | ~7.5 - 7.7 | d | 1H | Pyridine Ring |

| O-CH₂ | ~4.3 - 4.5 | t | 2H | Butoxy Chain |

| Py-CH₃ | ~2.3 - 2.5 | s | 3H | Methyl Group |

| CH₂ | ~1.7 - 1.9 | m | 2H | Butoxy Chain |

| CH₂ | ~1.4 - 1.6 | m | 2H | Butoxy Chain |

| CH₃ | ~0.9 - 1.1 | t | 3H | Butoxy Chain |

| ¹³C NMR (100 MHz, CDCl₃) | Predicted δ (ppm) | Assignment |

| C-2 | ~163 | Pyridine Ring (C-O) |

| C-6 | ~150 | Pyridine Ring |

| C-4 | ~142 | Pyridine Ring |

| C-3 | ~130 | Pyridine Ring (C-CH₃) |

| C-5 | ~115 | Pyridine Ring (C-Br) |

| O-CH₂ | ~68 | Butoxy Chain |

| CH₂ | ~31 | Butoxy Chain |

| Py-CH₃ | ~18 | Methyl Group |

| CH₂ | ~19 | Butoxy Chain |

| CH₃ | ~14 | Butoxy Chain |

Chemical Reactivity and Synthetic Utility

The primary utility of this compound in synthesis stems from the reactivity of the C5-Bromo substituent. This position is highly susceptible to palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery for creating carbon-carbon and carbon-heteroatom bonds.[6][7]

Key Reactions:

-

Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids (or esters) to form biaryl structures. This is a cornerstone reaction for accessing a wide range of complex scaffolds.[4][7]

-

Buchwald-Hartwig Amination: Coupling with primary or secondary amines to form C-N bonds, yielding substituted aminopyridines.[7][8]

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.[9]

-

Heck Coupling: Formation of C-C bonds with alkenes.[9]

The electron-donating butoxy group at the C2 position enhances the electron density of the pyridine ring, which can facilitate the initial oxidative addition step in the catalytic cycle of these reactions.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Representative Suzuki-Miyaura Coupling

-

Objective: To couple this compound with an arylboronic acid.

-

Procedure:

-

In an oven-dried Schlenk flask, combine this compound (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.5 equivalents).[4]

-

Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).[4]

-

Seal the flask, then evacuate and backfill with argon three times.

-

Add a degassed solvent system via syringe. A common choice is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[4]

-

Heat the reaction mixture with vigorous stirring (e.g., 85-95 °C) for 12-24 hours, monitoring progress by TLC or LC-MS.[4]

-

Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired 5-aryl-2-butoxy-3-methylpyridine.

-

Safety and Handling

No specific toxicology data is available for this compound. However, based on Safety Data Sheets (SDS) for structurally similar bromo-alkoxy-pyridines, the following hazards should be assumed:[10][11][12]

-

Hazard Statements:

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13]

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[11]

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[11] Wash hands thoroughly after handling.[10]

-

Storage: Keep the container tightly closed. Store in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents, acids, and bases.[10][14]

-

-

First Aid:

-

Skin Contact: Wash with plenty of soap and water. If irritation occurs, seek medical attention.[10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[10]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[11]

-

Always consult a full, compound-specific Safety Data Sheet from the supplier before use.

References

- TCI AMERICA. (2018, July 6). SAFETY DATA SHEET: 2-Bromo-5-methylpyridine. TCI AMERICA.

- Thermo Fisher Scientific. (2004, April 19). SAFETY DATA SHEET: 5-Bromo-2-methoxypyridine. Thermo Fisher Scientific.

- BLD Pharm. 5-Bromo-2-isobutoxy-3-methylpyridine. BLD Pharmtech Ltd.

- Fisher Scientific. SAFETY DATA SHEET: 5-Bromo-2-picoline. Fisher Scientific.

- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 5-Bromo-2-methoxypyridine. Fisher Scientific.

- ChemScene. (2025, July 31). Safety Data Sheet: 6-Bromo-2-methylquinoline. ChemScene.

- Sigma-Aldrich. 5-Bromo-2-(2-(tert-butoxy)ethoxy)-3-methoxypyridine. Sigma-Aldrich.

- Google Patents. (2009). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.

- Google Patents. (2020). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.

- Thermo Fisher Scientific. (2025, December 19).

- Google Patents. (1975).

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 5-Amino-3-bromo-2-methylpyridine in Advanced Organic Synthesis.

- Islam, M. R., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205.

- Chem-Impex International. 5-Bromo-2-cyano-3-methylpyridine. Chem-Impex.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 22591176, 5-Bromo-2-methoxy-3-methylpyridine. PubChem.

- Google Patents. (2016). CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine.

- Chemical & Pharmaceutical Bulletin. (n.d.). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid.

- Royal Society of Chemistry. (n.d.).

- Benchchem. (2025). Application Notes and Protocols for Reactions with 5-Bromo-2-chloro-4-methoxypyrimidine.

- BLD Pharm. 5-Bromo-2-(tert-butoxy)pyridine. BLD Pharmtech Ltd.

- ChemicalBook. (2025, October 14). This compound. ChemicalBook.

- X-MOL. (n.d.).

- Jubilant Ingrevia.

- Ottokemi. 2-Amino-5-bromo-3-methylpyridine, 97%.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 519380, 2-Amino-3-bromo-5-methylpyridine. PubChem.

- ResearchGate. (n.d.). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 29919625, 5-Bromo-3-methyl-2-nitropyridine. PubChem.

- Benchchem. (2025). A Comparative Analysis of Catalytic Systems for 3-Bromo-5-methoxypyridine Coupling Reactions.

- Benchchem. (2025).

- Bentham Science. (n.d.). A Review on Medicinally Important Heterocyclic Compounds.

- Benchchem. (2025).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 1261895-63-9 [chemicalbook.com]

- 3. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. rsc.org [rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

- 13. chemscene.com [chemscene.com]

- 14. fishersci.com [fishersci.com]

5-Bromo-2-butoxy-3-methylpyridine synthesis pathway

An In-Depth Technical Guide to the Synthesis of 5-Bromo-2-butoxy-3-methylpyridine

Abstract

This compound is a halogenated and etherified pyridine derivative of significant interest as a versatile intermediate in organic synthesis. Its structural motifs are frequently encountered in the development of novel pharmaceutical and agrochemical agents, where the pyridine core, bromine handle for cross-coupling, and alkoxy group play critical roles in modulating biological activity and physicochemical properties.[1] This guide provides a comprehensive overview of robust and efficient synthetic pathways for the preparation of this key building block. We will dissect two primary, field-proven strategies, offering detailed mechanistic insights, step-by-step experimental protocols, and a comparative analysis to aid researchers in selecting the optimal route for their specific needs.

Strategic Overview: Retrosynthetic Analysis

The synthesis of this compound can be logically approached through two primary retrosynthetic disconnections. These pathways leverage commercially available or readily accessible precursors and employ reliable, scalable chemical transformations.

-

Pathway I: Nucleophilic Aromatic Substitution (SNAr) . This strategy commences with a pre-functionalized pyridine ring, specifically 2,5-dibromo-3-methylpyridine. The core principle is the selective displacement of the more reactive bromine atom at the C2 position by a butoxide nucleophile. The C2 position is electronically activated for nucleophilic attack, making this a regioselective and efficient approach.

-

Pathway II: Williamson Ether Synthesis . This alternative route begins with 5-Bromo-2-hydroxy-3-methylpyridine. The butoxy group is introduced via O-alkylation of the pyridin-2-one tautomer using a suitable butyl electrophile, such as 1-bromobutane, under basic conditions. This classic ether synthesis provides a direct and often high-yielding route to the target compound.

The following diagram illustrates these two divergent synthetic strategies.

Caption: High-level retrosynthetic analysis for this compound.

Pathway I: Synthesis via Nucleophilic Substitution

This pathway is predicated on the differential reactivity of the halogen atoms in 2,5-dibromo-3-methylpyridine, enabling a selective and high-yielding butoxylation at the C2 position.

Step 2.1: Synthesis of 2,5-Dibromo-3-methylpyridine

The most common and efficient method for producing the 2,5-dibromo-3-methylpyridine intermediate is via a Sandmeyer-type reaction starting from a suitable aminopyridine precursor.[2][3] The synthesis typically begins with the bromination of 2-amino-3-methylpyridine, followed by a diazotization-bromination sequence.

-

Bromination of 2-Amino-3-methylpyridine : The initial step involves the electrophilic bromination of 2-amino-3-methylpyridine. The amino group is a powerful activating group, directing the bromine to the C5 position. This reaction proceeds with high regioselectivity to yield 2-amino-5-bromo-3-methylpyridine.[4]

-

Diazotization and Bromination (Sandmeyer Reaction) : The resulting 2-amino-5-bromo-3-methylpyridine is then converted to the target dibromo compound. The amine is treated with sodium nitrite in a strong acidic medium like hydrobromic acid (HBr) at low temperatures (typically -15°C to -5°C) to form a diazonium salt.[2][4] This intermediate is subsequently displaced by a bromide ion, often catalyzed by cuprous bromide (CuBr), to yield 2,5-dibromo-3-methylpyridine.[3][4]

Caption: Synthesis workflow for the 2,5-dibromo-3-methylpyridine intermediate.

Step 2.2: Selective Butoxylation

With the 2,5-dibromo-3-methylpyridine precursor in hand, the final step is a nucleophilic aromatic substitution. The bromine atom at the C2 position is significantly more labile than the one at C5 due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the Meisenheimer complex intermediate.

The reaction is performed by treating 2,5-dibromo-3-methylpyridine with sodium butoxide in an appropriate solvent. The butoxide can be generated in situ from 1-butanol and a strong base like sodium hydride (NaH) or purchased as a solution. The reaction is typically heated to drive it to completion. This transformation is analogous to the well-documented synthesis of 5-bromo-2-methoxypyridine from 2,5-dibromopyridine using sodium methoxide.[5]

Pathway II: Synthesis via Williamson Ether Synthesis

This pathway offers a more direct route if the starting material, 5-Bromo-2-hydroxy-3-methylpyridine, is readily available. This compound exists in a tautomeric equilibrium with its pyridone form, 5-bromo-3-methylpyridin-2(1H)-one.[6][7] The alkylation occurs on the oxygen atom.

The reaction involves treating 5-Bromo-2-hydroxy-3-methylpyridine with a suitable base to deprotonate the hydroxyl/amide group, generating a nucleophilic oxygen anion. Common bases for this transformation include potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. Subsequently, an alkylating agent, typically 1-bromobutane or 1-iodobutane, is added to the reaction mixture. The resulting alkoxide attacks the electrophilic carbon of the butyl halide in an SN2 reaction to form the desired ether product.

Caption: Williamson ether synthesis workflow for this compound.

Data Summary & Pathway Comparison

| Parameter | Pathway I (SNAr) | Pathway II (Williamson Ether) | Rationale & Causality |

| Starting Material | 2-Amino-3-methylpyridine | 5-Bromo-2-hydroxy-3-methylpyridine | Pathway I starts from a more fundamental building block, while Pathway II relies on a more advanced, commercially available intermediate.[8] |

| Number of Steps | 2-3 (depending on precursor) | 1 | Pathway II is more convergent, leading to faster access to the final product if the precursor is on hand. |

| Key Reagents | Br₂, NaNO₂, HBr, CuBr, Sodium Butoxide | Base (K₂CO₃ or NaH), 1-Bromobutane | Pathway I involves diazotization, which requires careful temperature control and handling of potentially unstable intermediates. Pathway II uses standard reagents for ether synthesis. |

| Typical Yield | Step 1: ~65%[4], Step 2: High (est. >90%) | High (est. >90%) | Both pathways are generally high-yielding. The overall yield for Pathway I depends heavily on the efficiency of the initial bromination and Sandmeyer steps. |

| Selectivity | High regioselectivity at C2 for butoxylation | High O-alkylation selectivity | The electronic properties of the pyridine ring inherently direct the substitution in Pathway I. In Pathway II, O-alkylation is strongly favored over N-alkylation under these conditions. |

Detailed Experimental Protocols

Protocol 5.1: Pathway I - Synthesis of 2,5-Dibromo-3-methylpyridine

(Based on procedures described in CN201711090036.3 and J. Med. Chem. 2007, 50, 3730-3742) [2][4]

-

Step A: Synthesis of 2-Amino-5-bromo-3-methylpyridine

-

To a four-necked flask, add 2-amino-3-methylpyridine (10.8 g, 0.1 mol) and acetic anhydride (12.3 g, 0.12 mol).

-

Heat the mixture to reflux and monitor the reaction by TLC until completion.

-

Cool the reaction mixture to 20-25°C and slowly add liquid bromine (17.6 g, 0.11 mol).

-

After the addition, maintain the reaction at 50°C for 3 hours.

-

Add water to dissolve all solids, followed by the slow addition of 40 mL of 40% sodium hydroxide solution. Continue the reaction for 30 minutes.

-

Filter the resulting precipitate, dry, and recrystallize from ethanol to obtain 2-amino-3-methyl-5-bromopyridine. (Typical Molar Yield: 64%).[4]

-

-

Step B: Synthesis of 2,5-Dibromo-3-methylpyridine

-

Suspend 2-amino-3-methyl-5-bromopyridine (7.6 g, 0.04 mol) in a 48% hydrobromic acid solution (50 mL) in a three-necked flask equipped with a stirrer and thermometer.

-

Add cuprous bromide (6.9 g, 0.048 mol) and cool the mixture to -5°C using an ice-salt bath.

-

Maintain the temperature for 15 minutes and then slowly add a saturated aqueous solution of sodium nitrite (4.8 mL) dropwise.

-

After the addition is complete, stir the reaction mixture for 2 hours at -5°C to 0°C.

-

Carefully neutralize the reaction to pH 7-8 with a 40% sodium hydroxide solution.

-

Extract the product with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product. (Typical Yield: 64%).[4]

-

Protocol 5.2: Pathway I - Synthesis of this compound

-

In a dry flask under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) to anhydrous 1-butanol (10 mL/g of dibromopyridine).

-

Stir the mixture at room temperature for 30 minutes until hydrogen evolution ceases, indicating the formation of sodium butoxide.

-

Add a solution of 2,5-dibromo-3-methylpyridine (1.0 eq.) in anhydrous THF or 1-butanol.

-

Heat the reaction mixture to reflux (approx. 80-100°C) and monitor by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and carefully quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by vacuum distillation.

Protocol 5.3: Pathway II - Synthesis of this compound

-

To a solution of 5-bromo-2-hydroxy-3-methylpyridine (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq.).

-

Stir the suspension at room temperature for 30 minutes.

-

Add 1-bromobutane (1.2 eq.) dropwise to the mixture.

-

Heat the reaction to 60-70°C and stir for 4-8 hours, monitoring completion by TLC.

-

After cooling to room temperature, pour the reaction mixture into ice-water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

-

Purify the residue by flash column chromatography to afford the pure product.

Safety, Handling, and Characterization

Safety:

-

Bromine : Highly corrosive, toxic, and a strong oxidizing agent. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Hydrobromic Acid : Corrosive and causes severe skin and eye burns. Handle with extreme care in a fume hood.

-

Sodium Nitrite : Oxidizing agent. Can be fatal if swallowed.

-

Sodium Hydride : Highly flammable and reacts violently with water to produce hydrogen gas. Handle as a mineral oil dispersion under an inert atmosphere.

-

5-Bromo-2-hydroxy-3-methylpyridine : May be harmful if swallowed and can cause skin and serious eye irritation.[7]

Characterization: The final product, this compound, should be characterized using standard analytical techniques:

-

¹H and ¹³C NMR : To confirm the molecular structure, including the presence of the butoxy group and the substitution pattern on the pyridine ring.

-

Mass Spectrometry (MS) : To confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound.

-

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) : To determine the purity of the final product.

References

- Google Patents. (n.d.). Method for preparing 5-bromo-2-methylpyridine. (CN101560183B).

-

Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195. Available at: [Link]

-

PubChemLite. (n.d.). 5-bromo-2-hydroxy-3-methylpyridine (C6H6BrNO). Retrieved from [Link]

- Google Patents. (n.d.). Preparation method for 2,5-dibromo-3-methylpyridine. (CN105348177A).

- Google Patents. (n.d.). Bromination of pyridine derivatives. (WO2019145177A1).

-

PubChem. (n.d.). 5-Bromo-2-hydroxy-3-methylpyridine. Retrieved from [Link]

-

Autech Industry Co., Ltd. (n.d.). Exploring 5-Bromo-2-Chloro-3-Methylpyridine: Properties and Applications. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 5-Bromo-2-chloro-3-methylpyridine in Research and Development. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2-chloro-3-methylpyridine. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of (2R,3S)-3-butoxy-2-butanol. Retrieved from [Link]

-

Autech Industry Co., Ltd. (n.d.). Exploring 2,5-Dibromo-3-Methylpyridine: Properties and Applications. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Optimization of the one-pot synthesis of N-(6-(5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)pyridin-3-yl)-N-hydroxyacetamide (1s). Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 5-bromo-2-substituted pyrimidine compounds. (CN110642788A).

-

Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). Flow Synthesis of 2-Methylpyridines via α-Methylation. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 2,5-dibromopyridine. (CN105061301A).

-

National Institutes of Health. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules, 20(9), 15796-15806. Available at: [Link]

- Google Patents. (n.d.). Preparation method of 2-methyl-3-bromopyridine. (CN104945313A).

- Google Patents. (n.d.). Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole. (CN103664886A).

- Google Patents. (n.d.). Preparation method of 2-methyl-3-bromopyridine. (CN105198802A).

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2,5-Dibromo-3-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 3. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine - Google Patents [patents.google.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 5-Bromo-2-methoxypyridine synthesis - chemicalbook [chemicalbook.com]

- 6. PubChemLite - 5-bromo-2-hydroxy-3-methylpyridine (C6H6BrNO) [pubchemlite.lcsb.uni.lu]

- 7. 5-Bromo-2-hydroxy-3-methylpyridine | C6H6BrNO | CID 285436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. calpaclab.com [calpaclab.com]

A Technical Guide to the Synthesis and Strategic Modification of 5-Bromo-2-butoxy-3-methylpyridine Analogs for Drug Discovery

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of FDA-approved drugs.[1] Within this class, 5-Bromo-2-butoxy-3-methylpyridine represents a highly versatile building block, offering multiple strategic vectors for chemical modification. The presence of a reactive bromine atom, a modifiable alkoxy group, and a methyl substituent on the pyridine core provides a rich platform for generating diverse molecular architectures. This guide offers an in-depth exploration of the synthesis and derivatization of this scaffold. It details field-proven protocols for strategic modifications, discusses the underlying chemical principles that govern these transformations, and presents a framework for structure-activity relationship (SAR) exploration, empowering researchers to efficiently navigate the chemical space around this valuable core.

The this compound Scaffold: A Privileged Starting Point

The this compound core is significant due to its trifecta of functional handles, each amenable to distinct and high-yielding chemical transformations. This allows for the systematic and independent modification at three key positions, making it an ideal starting point for library synthesis and lead optimization in drug discovery.

1.1 Physicochemical Properties and Strategic Significance

The core structure's properties are summarized below. The key feature is the bromine atom at the C5 position, which is primed for a variety of palladium-catalyzed cross-coupling reactions—powerful tools for constructing C-C and C-N bonds.[2][3] The butoxy group at C2 and the methyl group at C3 provide steric and electronic influence that can be fine-tuned to optimize target engagement and pharmacokinetic properties.

| Property | Value/Description | Source |

| CAS Number | 1261895-63-9 | [4] |

| Molecular Formula | C10H14BrNO | [4] |

| Molecular Weight | 244.13 g/mol | [4] |

| Appearance | Typically a colorless to pale yellow liquid | - |

| Key Reactive Sites | C5-Br (Cross-coupling), C2-O-Bu (Ether linkage), C3-Me (Steric/Electronic) | N/A |

1.2 Rationale for Analog Development

The development of structural analogs is a fundamental strategy in medicinal chemistry aimed at optimizing a lead compound's efficacy, selectivity, and pharmacokinetic profile.[5][6] For the this compound scaffold, analog development allows for:

-

Exploration of Structure-Activity Relationships (SAR): Systematically modifying each part of the molecule helps to identify which structural features are critical for biological activity.[6]

-

Improving Potency and Selectivity: Small changes to the substituents can lead to significant improvements in binding affinity for the target protein and selectivity over off-targets.

-

Enhancing Drug-like Properties: Modifications can address issues such as poor solubility, rapid metabolism, or low oral bioavailability.

The diagram below illustrates the primary vectors for modification on the core scaffold.

Caption: Strategic modification vectors of the core scaffold.

Synthetic Strategies and Key Protocols

The true utility of the this compound scaffold lies in the efficiency and robustness of the chemical reactions that can be applied to it. Palladium-catalyzed cross-coupling reactions are particularly powerful for derivatization at the C5 position.

2.1 Modification at the C5-Position: The Power of Cross-Coupling

The bromine atom at the C5 position is an ideal handle for introducing a wide range of substituents, most notably through Suzuki-Miyaura (for C-C bond formation) and Buchwald-Hartwig (for C-N bond formation) cross-coupling reactions. These reactions are cornerstones of modern pharmaceutical synthesis.[3]

Protocol: Suzuki-Miyaura Cross-Coupling

This reaction is a versatile method for forming biaryl or heteroaryl structures by coupling the bromopyridine with an organoboron compound.[2]

Step-by-Step Methodology:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine this compound (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.1-1.5 equiv), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv).[2][7]

-

Solvent Addition: Add a degassed solvent mixture. Common choices include 1,4-dioxane/water (4:1) or toluene.[2]

-

Catalyst & Ligand: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and, if necessary, a supporting ligand (e.g., SPhos, XPhos).[2]

-

Reaction: Heat the mixture with vigorous stirring at 80-100 °C.[2][7] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.[2]

-

Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

The diagram below illustrates the catalytic cycle for this crucial reaction.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol: Buchwald-Hartwig Amination

This reaction allows for the formation of C-N bonds, enabling the synthesis of a wide variety of aniline and amine derivatives.

Step-by-Step Methodology:

-

Reaction Setup: In a sealable reaction tube under an inert atmosphere, combine this compound (1.0 equiv), the desired primary or secondary amine (1.1-1.5 equiv), and a strong base such as sodium tert-butoxide (NaOtBu).

-

Catalyst System: Add a palladium precursor (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., BINAP, Xantphos).

-

Solvent: Add an anhydrous, degassed solvent such as toluene or THF.

-

Reaction: Seal the tube and heat the mixture to 80-110 °C with vigorous stirring. Monitor by LC-MS.

-

Work-up & Purification: After cooling, dilute with an organic solvent, filter through a plug of celite or silica gel, and concentrate. Purify the residue by column chromatography.[2]

Table 1: Comparison of Cross-Coupling Reaction Conditions

| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |

| Bond Formed | C-C | C-N |

| Coupling Partner | Boronic Acid/Ester | Primary/Secondary Amine |

| Typical Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Pd₂(dba)₃, Pd(OAc)₂ |

| Typical Ligand | SPhos, XPhos, PPh₃ | BINAP, Xantphos, RuPhos |

| Typical Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | NaOtBu, LiHMDS, K₃PO₄ |

| Common Solvents | Dioxane/H₂O, Toluene, THF | Toluene, THF, Dioxane |

Modification at the C2-Position: Varying the Alkoxy Group

The 2-butoxy group can be readily diversified. The synthesis typically starts from a 2-chloro- or 2-hydroxypyridine precursor, with the alkoxy group introduced via a nucleophilic aromatic substitution (SNAr) reaction.

Protocol: Synthesis of 2-Alkoxy Analogs

Step-by-Step Methodology (from 5-Bromo-2-chloro-3-methylpyridine):

-

Alkoxide Formation: In a flask, dissolve the desired alcohol (e.g., isopropanol, cyclopentanol) in an anhydrous solvent like THF. Add a strong base such as sodium hydride (NaH) portion-wise at 0 °C to generate the corresponding sodium alkoxide.

-

SNAr Reaction: To the freshly prepared alkoxide solution, add a solution of 5-Bromo-2-chloro-3-methylpyridine (1.0 equiv) in THF.

-

Reaction: Allow the reaction to warm to room temperature or gently heat to drive to completion. Monitor by TLC.

-

Quenching & Work-up: Carefully quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent, wash with brine, and dry.

-

Purification: Purify by column chromatography to yield the desired 2-alkoxy analog.

This approach allows for the introduction of a wide variety of linear, branched, and cyclic alkoxy groups to probe steric and hydrophobic interactions within a target binding site.

Framework for Structure-Activity Relationship (SAR) Analysis

A systematic SAR study is crucial for transforming a hit compound into a lead candidate.[6] Using the synthetic routes described, a library of analogs can be generated to probe the importance of each substituent.

3.1 A Hypothetical SAR Exploration

Let's assume the this compound scaffold shows initial activity against a hypothetical kinase target. A logical SAR exploration would proceed as follows:

-

C5-Position Exploration: Synthesize a focused library of C5-aryl and C5-heteroaryl analogs using the Suzuki protocol. This probes for potential π-stacking or hydrogen bonding interactions in the active site.

-

C2-Position Exploration: Vary the length and branching of the alkoxy chain. This helps to define the size and nature of the hydrophobic pocket.

-

C5-Amine Introduction: Use the Buchwald-Hartwig protocol to introduce a variety of amines to explore new hydrogen bond donor/acceptor interactions.

The decision-making process can be visualized as a flowchart.

Caption: A decision workflow for SAR exploration.

Conclusion and Future Directions

This compound is a valuable and highly tractable scaffold for medicinal chemistry research. The robust and well-established synthetic methodologies, particularly palladium-catalyzed cross-coupling, provide reliable access to a vast and diverse chemical space. By systematically applying the protocols and SAR strategies outlined in this guide, research teams can efficiently explore the potential of this scaffold, accelerating the journey from initial hit to optimized lead candidate. Future work in this area will likely involve the application of novel coupling technologies and the exploration of bioisosteric replacements for the pyridine core to further expand the therapeutic potential of this promising class of molecules.

References

- BenchChem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-2-methylpyridine.

- Abuhafez, N., & Gramage-Doria, R. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions. DOI: 10.1039/D2FD00165A.

- The Journal of Organic Chemistry. (n.d.). Palladium-Catalyzed Selective Cross-Coupling between 2-Bromopyridines and Aryl Bromides. ACS Publications.

- Chen, Y. L., et al. (2008). Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active corticotropin-releasing factor 1 receptor antagonists. Journal of Medicinal Chemistry, 51(5), 1377-84. DOI: 10.1021/jm070578k.

- ResearchGate. (n.d.). 3‐Methylpyridine: Synthesis and Applications | Request PDF.

- ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.

- Yin, Z., et al. (2024). 3-Methylpyridine: Synthesis and Applications. Chemistry – An Asian Journal, 19(18). DOI: 10.1002/asia.202400467.

- Google Patents. (n.d.). CA2763574C - Process for the synthesis of 3-methyl-pyridine.

- National Institutes of Health. (n.d.). Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives.

- Organic Process Research & Development. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications.

- 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. (n.d.).

- Organic Chemistry Portal. (n.d.). Pyridine synthesis.

- Wikipedia. (n.d.). 3-Methylpyridine.

- MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.

- Google Patents. (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.

- National Institutes of Health. (n.d.). the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits.

- PubMed. (n.d.). Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors.

- Semantic Scholar. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.

- ChemicalBook. (2025). This compound | 1261895-63-9.

- The Royal Society of Chemistry. (n.d.). c5sc02983j1.pdf.

- Rørsted, E. M., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(9), 7224-7244. DOI: 10.1021/acs.jmedchem.4c00082.

- MDPI. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity.

- International Journal of Pharmaceutical and Phytopharmacological Research. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review.

- BenchChem. (n.d.). The Versatility of 2-Amino-5-bromo-4-methylpyridine in Drug Discovery: A Technical Guide to its Biologically Active Derivatives.

- Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.

- MDPI. (2024). Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products.

- Andricopulo, A. D., & Montanari, C. A. (2005). Structure-activity relationships for the design of small-molecule inhibitors. Mini reviews in medicinal chemistry, 5(6), 585-93. DOI: 10.2174/1389557054023224.

- MDPI. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.

- PubMed. (2010). Development, validation, and use of quantitative structure-activity relationship models of 5-hydroxytryptamine (2B) receptor ligands to identify novel receptor binders and putative valvulopathic compounds among common drugs.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 1261895-63-9 [chemicalbook.com]

- 5. Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products [mdpi.com]

- 6. Structure-activity relationships for the design of small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

Spectroscopic Data of 5-Bromo-2-butoxy-3-methylpyridine: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the predicted spectroscopic data for 5-Bromo-2-butoxy-3-methylpyridine, a compound of interest for researchers, scientists, and drug development professionals. In the absence of direct experimental spectra in the public domain, this guide leverages established spectroscopic principles and data from analogous structures to offer a robust and scientifically grounded prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This approach is designed to empower researchers in their synthetic and analytical endeavors.

Molecular Structure and Spectroscopic Overview

This compound possesses a substituted pyridine core, a key heterocycle in many pharmaceutical agents. The bromine atom, butoxy group, and methyl group each impart distinct electronic and steric features that are reflected in its spectroscopic signatures. Understanding these signatures is paramount for confirming its identity, assessing its purity, and elucidating its role in chemical reactions.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the butoxy and methyl groups. The chemical shifts (δ) are influenced by the electronic environment of each proton.[1][2][3]

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-4 | 7.5 - 7.7 | d | 1H |

| H-6 | 8.0 - 8.2 | d | 1H |

| O-CH₂ (butoxy) | 4.2 - 4.4 | t | 2H |

| CH₂ (butoxy, C2') | 1.7 - 1.9 | m | 2H |

| CH₂ (butoxy, C3') | 1.4 - 1.6 | m | 2H |

| CH₃ (butoxy, C4') | 0.9 - 1.0 | t | 3H |

| CH₃ (on ring) | 2.2 - 2.4 | s | 3H |

Causality Behind Predictions:

-

Aromatic Protons (H-4 and H-6): The protons on the pyridine ring are deshielded due to the ring current effect and the electronegativity of the nitrogen atom. The bromine atom at position 5 will have a moderate deshielding effect on the adjacent H-4 and H-6 protons. The coupling between these two protons (J-coupling) is expected to result in doublets.

-

Butoxy Group Protons: The methylene group attached to the oxygen (O-CH₂) is significantly deshielded due to the electronegativity of the oxygen atom, resulting in a downfield shift.[4] The subsequent methylene groups are progressively more shielded. The terminal methyl group will appear as a triplet due to coupling with the adjacent methylene group.

-

Methyl Group Proton: The methyl group at position 3 on the pyridine ring will appear as a singlet in the upfield region typical for alkyl substituents on an aromatic ring.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.[5][6][7]

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2 | 160 - 165 |

| C-3 | 130 - 135 |

| C-4 | 140 - 145 |

| C-5 | 115 - 120 |

| C-6 | 150 - 155 |

| O-CH₂ (butoxy) | 65 - 70 |

| CH₂ (butoxy, C2') | 30 - 35 |

| CH₂ (butoxy, C3') | 18 - 22 |

| CH₃ (butoxy, C4') | 13 - 15 |

| CH₃ (on ring) | 15 - 20 |

Causality Behind Predictions:

-

Pyridine Ring Carbons: The chemical shifts of the pyridine ring carbons are influenced by the nitrogen atom and the substituents. C-2 and C-6, being adjacent to the nitrogen, are expected to be the most deshielded. The carbon bearing the bromine (C-5) will be shielded due to the "heavy atom effect." The butoxy group at C-2 will cause a significant downfield shift for this carbon.

-

Butoxy Group Carbons: The carbon directly attached to the oxygen (O-CH₂) is deshielded. The other carbons of the butoxy chain will have chemical shifts typical for aliphatic carbons.

-

Methyl Group Carbon: The methyl carbon will appear at a characteristic upfield chemical shift.

Experimental Protocol for NMR Data Acquisition

A general protocol for acquiring high-quality NMR spectra of small organic molecules like this compound is as follows.[8][9][10][11]

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent is critical to avoid interfering signals.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, which is crucial for good resolution and sharp peaks.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon.

-

Typical parameters include a 30-45° pulse angle, a spectral width of 0-220 ppm, and a longer acquisition time and more scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Caption: General workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present.

Predicted IR Spectrum

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of the pyridine ring, the C-O bond of the ether, the C-H bonds of the alkyl groups, and the C-Br bond.[12][13][14][15][16][17][18]

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| Aliphatic C-H stretch | 2850 - 3000 | Strong |

| C=N and C=C ring stretch | 1550 - 1600 | Medium-Strong |

| CH₂ bend | 1450 - 1470 | Medium |

| CH₃ bend | 1370 - 1390 | Medium |

| Aryl-O-C stretch (asymmetric) | 1240 - 1280 | Strong |

| Aryl-O-C stretch (symmetric) | 1020 - 1060 | Strong |

| C-Br stretch | 500 - 600 | Medium |

Causality Behind Predictions:

-

C-H Stretching: The absorptions above 3000 cm⁻¹ are characteristic of C-H bonds on an aromatic ring, while the strong absorptions below 3000 cm⁻¹ are due to the C-H bonds of the butoxy and methyl groups.[19]

-

Pyridine Ring Vibrations: The stretching vibrations of the C=N and C=C bonds within the pyridine ring typically appear in the 1550-1600 cm⁻¹ region.

-

Ether C-O Stretching: The presence of the butoxy group will give rise to strong C-O stretching bands. For an aryl alkyl ether, two characteristic bands are expected: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber.[20]

-

C-Br Stretching: The vibration of the C-Br bond is expected to appear in the fingerprint region at a low wavenumber.

Experimental Protocol for ATR-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient technique for obtaining IR spectra of solid and liquid samples.[21][22][23][24]

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the absorbance of the crystal and the surrounding atmosphere.

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Apply Pressure: For solid samples, apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Caption: Workflow for acquiring an ATR-IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation.

Predicted Mass Spectrum (Electron Ionization)

Upon electron ionization (EI), this compound is expected to produce a molecular ion peak and several characteristic fragment ions.[25][26][27][28]

| Ion | Predicted m/z | Interpretation |

| [M]⁺ | 257/259 | Molecular ion (presence of Br isotopes) |

| [M - C₄H₉]⁺ | 184/186 | Loss of the butyl radical |

| [M - OC₄H₉]⁺ | 170/172 | Loss of the butoxy radical |

| [C₅H₄NBr]⁺ | 157/159 | Fragmentation of the pyridine ring |

| [C₄H₉]⁺ | 57 | Butyl cation |

Causality Behind Predictions:

-